REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[C:5]([Cl:21])=[CH:4][N:3]=1.C(O)(C(F)(F)F)=O.ClC1N=C(N2CCNCC2)C(Cl)=CN=1.[C:43]([O:47][C:48](=[O:57])[NH:49][C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][C:51]=1[NH2:56])([CH3:46])([CH3:45])[CH3:44]>C(Cl)Cl.O1CCOCC1.CCOC(C)=O>[C:43]([O:47][C:48](=[O:57])[NH:49][C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][C:51]=1[NH:56][C:2]1[N:7]=[C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[C:5]([Cl:21])=[CH:4][N:3]=1)([CH3:46])([CH3:44])[CH3:45]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)N1CCNCC1)Cl
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.094 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC=C1)N)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
the residue was dried on high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was used for the next step without further purification
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 24 h.
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WASH
|
Details
|
washed with aqueous saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic mixture was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
ADDITION
|
Details
|
containing 10% NH4OH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC=C1)NC1=NC=C(C(=N1)N1CCNCC1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |